

# variability in colistin MIC testing and how to reduce it

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# **Technical Support Center: Colistin MIC Testing**

Welcome to the technical support center for **colistin** Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to address the challenges and variability associated with **colistin** susceptibility testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data to help ensure the accuracy and reproducibility of your results.

## **Troubleshooting Guides**

This section addresses specific issues you may encounter during your **colistin** MIC experiments.

Question: Why are my colistin MIC results inconsistent between experiments?

Answer: Inconsistent **colistin** MIC results are a common challenge and can stem from several factors. Due to its cationic nature, **colistin** can adhere to plastics, such as those used in standard microtiter plates.[1][2][3] This binding reduces the effective concentration of **colistin** in the wells, leading to falsely elevated MIC values.[2][4] Variability can also be introduced by inconsistencies in media preparation, inoculum density, and incubation conditions.[5]

To troubleshoot, consider the following:

## Troubleshooting & Optimization





- Labware: Ensure you are using materials with low protein binding, such as polypropylene, to minimize **colistin** adsorption.[3][6] The brand of polystyrene microplate can also significantly impact results, with some showing extensive drug loss.[7][8]
- Surfactants: The addition of a surfactant like Polysorbate 80 (P-80) at a final concentration of 0.002% can mitigate the binding of colistin to plastics, leading to more accurate and lower MIC values.[9][10]
- Protocol Standardization: Strictly adhere to a validated protocol, such as the reference broth microdilution (BMD) method recommended by CLSI and EUCAST, for all experiments.[4][11]
   [12] Pay close attention to the preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB), inoculum standardization, and incubation times.[13][14]

Question: My MIC results show "skipped wells" or trailing endpoints. What does this mean and how should I interpret it?

Answer: "Skipped wells," where bacterial growth is observed at higher **colistin** concentrations while being inhibited at lower concentrations, can be indicative of heteroresistance within the bacterial population.[15][16] Trailing endpoints, characterized by reduced but still present growth across a range of concentrations, can also complicate MIC determination.

#### To address this:

- Visual Inspection: Carefully inspect the wells for turbidity. The MIC should be recorded as the lowest concentration that completely inhibits visible growth.[13]
- Subculture: To confirm the viability of bacteria in wells with trailing growth or skipped wells, you can subculture a small aliquot onto antibiotic-free agar.[16]
- Reference Method: Adherence to the reference broth microdilution (BMD) method is crucial
  for consistent reading and interpretation. Both EUCAST and CLSI recommend BMD as the
  only valid method for colistin susceptibility testing.[12][17]

Question: I am seeing a discrepancy between the MIC values obtained from different testing methods (e.g., broth microdilution vs. gradient diffusion strips). Why is this happening?



Answer: Significant variability in **colistin** MICs has been reported between different testing methods.[18][19] Gradient diffusion tests, like Etest, and disk diffusion methods are not recommended for **colistin** susceptibility testing by CLSI and EUCAST.[20][21][22] This is primarily due to the poor diffusion of the large **colistin** molecule in agar, which can lead to inaccurate results, often underestimating the MIC and resulting in false susceptibility.[23][24] [25]

For reliable and reproducible results, the reference broth microdilution (BMD) method should be used.[11][26][27] If you are comparing a new method, it must be validated against the reference BMD.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary cause of variability in colistin MIC testing?

A1: The primary cause is the cationic nature of the **colistin** molecule, which leads to its adsorption to negatively charged surfaces, particularly the polystyrene plastic used in standard 96-well microtiter plates.[3][4] This drug loss results in a lower effective concentration of **colistin** in the test well, which can lead to an overestimation of the MIC.[7][8]

Q2: How does the addition of Polysorbate 80 (P-80) reduce variability?

A2: Polysorbate 80 (P-80) is a surfactant that, when added to the broth media at a final concentration of 0.002%, prevents or reduces the binding of **colistin** to the plastic surfaces of the microtiter plates.[1][2][10] This ensures that the nominal concentration of **colistin** is closer to the actual concentration available to inhibit bacterial growth, leading to more accurate and often lower MIC values.[9]

Q3: Which testing method is considered the "gold standard" for **colistin** MIC determination?

A3: The broth microdilution (BMD) method is recognized by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as the reference or "gold standard" method for **colistin** susceptibility testing.[11][13] [17]

Q4: Can I use automated systems for **colistin** susceptibility testing?



A4: The performance of automated systems for **colistin** susceptibility testing can be variable and may produce unreliable results.[15][28] Some studies have reported high error rates compared to the reference BMD method.[28] It is crucial to validate the performance of any automated system against the reference BMD method. EUCAST suggests including both susceptible and resistant quality control strains to monitor the instrument's performance.[11]

Q5: What are the recommended quality control (QC) strains for colistin MIC testing?

A5: The recommended QC strains are Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™.[11] EUCAST also recommends including a **colistin**-resistant strain, such as E. coli NCTC 13846 (mcr-1 positive), to ensure the test can accurately detect resistance.[28]

### **Data Presentation**

Table 1: Impact of Polysorbate 80 (P-80) on Colistin Modal MICs (μg/mL)

Organism	Method	Modal MIC (μg/mL)	Fold Decrease with P-80	Reference
Enterobacteriace ae	BMD without P- 80	0.5	-	[1][2]
BMD with 0.002% P-80	0.06	3-twofold	[1][2]	
P. aeruginosa	BMD without P-	1	-	[1][2]
BMD with 0.002% P-80	0.25	2-twofold	[1][2]	

Table 2: Comparison of Colistin MIC Testing Methods - Agreement with Reference BMD



Method	Essential Agreement (%)	Categorical Agreement (%)	Very Major Errors (%)	Reference
Broth Macrodilution (TDS)	83	>90	0	[18]
Agar Dilution	-	>90	0	[18]
Gradient Diffusion (Etest)	-	-	47 - 53	[18]
Commercial BMD (Sensititre)	96	-	-	[27]
Commercial BMD (MICRONAUT)	96 - 99	-	-	[27]

# **Experimental Protocols**

Reference Broth Microdilution (BMD) Protocol for **Colistin** MIC Testing (ISO 20776-1)

This protocol is adapted from the joint CLSI and EUCAST recommendations.

#### 1. Materials:

- Colistin sulfate powder (use only colistin sulfate, not colistimethate sodium).[11]
- Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14][29]
- Sterile 96-well U-bottom or V-bottom microtiter plates (polystyrene plates are commonly used, but be aware of binding issues).[1][7]
- Bacterial isolates and recommended QC strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853).[11]
- 0.5 McFarland turbidity standard.
- Sterile saline or broth for inoculum suspension.



#### 2. Preparation of **Colistin** Stock Solution:

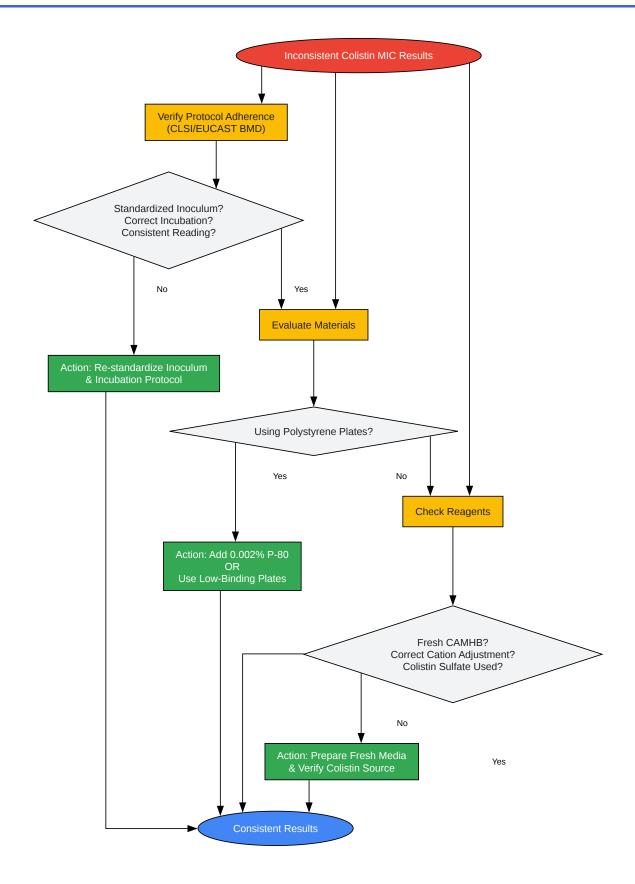
- Prepare a stock solution of colistin sulfate in sterile distilled water at a concentration of 1,024 μg/mL.[13]
- Aliquot and store at -80°C until use.[13] Avoid repeated freeze-thaw cycles.
- 3. Preparation of Inoculum:
- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
- Suspend the colonies in sterile saline or CAMHB.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1 x 10<sup>8</sup> CFU/mL).[30]
- Within 15 minutes, dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.[13]
- 4. Preparation of Microtiter Plates:
- Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the 96well plate to achieve final concentrations typically ranging from 0.25 to 16 µg/mL.[13][31]
- Each well should contain 50 μL of the diluted **colistin** solution.
- Include a growth control well (containing 50 μL of CAMHB without colistin) and a sterility control well (containing uninoculated CAMHB).
- 5. Inoculation and Incubation:
- Add 50 μL of the standardized bacterial suspension to each well, bringing the total volume to 100 μL.
- The final inoculum concentration in each well should be approximately 5 x 10<sup>5</sup> CFU/mL.
- Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.



- 6. Reading and Interpretation:
- After incubation, read the plates visually from the bottom using a reading mirror.
- The MIC is the lowest concentration of **colistin** that completely inhibits visible bacterial growth (i.e., the first clear well).[13]

# **Mandatory Visualizations**

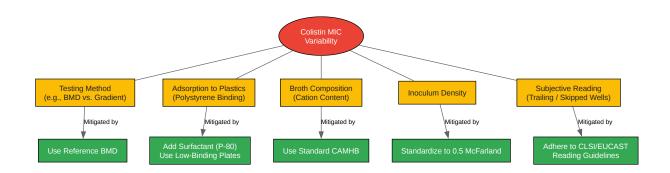




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Caption: Troubleshooting workflow for inconsistent colistin MIC results.





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